N-cyclohexyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-cyclohexyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
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Formation of the Triazole Ring: : The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions.
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Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom on a benzene ring is replaced by an amino group. This step may require the use of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF).
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Cyclohexyl Group Addition: : The cyclohexyl group can be attached via an amide bond formation. This can be achieved by reacting the triazole derivative with cyclohexylamine in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for the cycloaddition step, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
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Reduction: : Reduction reactions can target the triazole ring or the fluorophenyl group, potentially yielding partially or fully reduced products.
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Substitution: : The amino group on the fluorophenyl ring can participate in various substitution reactions, such as halogenation or alkylation, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of bases like triethylamine (TEA).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-cyclohexyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its triazole ring is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the triazole ring and the fluorophenyl group suggests that it may have activity against certain diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-5-((2-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- N-cyclohexyl-5-((2-bromophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- N-cyclohexyl-5-((2-methylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to these similar compounds, N-cyclohexyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-cyclohexyl-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c16-11-8-4-5-9-12(11)18-14-13(19-21-20-14)15(22)17-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,22)(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOSMHPSYUWRLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NNN=C2NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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